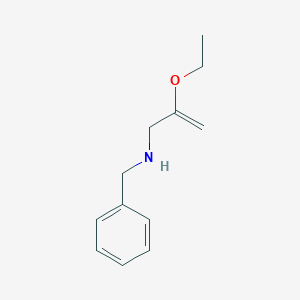

N-Benzyl-2-ethoxyprop-2-en-1-amine

Description

N-Benzyl-2-ethoxyprop-2-en-1-amine is an unsaturated amine derivative featuring a benzyl group attached to the nitrogen atom and an ethoxy-substituted propenyl chain. The ethoxy group introduces electron-donating effects and may influence solubility and reactivity compared to analogs with alkyl, alkynyl, or aryl substituents.

Properties

CAS No. |

91475-75-1 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-benzyl-2-ethoxyprop-2-en-1-amine |

InChI |

InChI=1S/C12H17NO/c1-3-14-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-10H2,1H3 |

InChI Key |

GIOLUIJRUUZGHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)CNCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Eschenmoser Coupling Reaction

The Eschenmoser coupling reaction, traditionally used for synthesizing enamines, has been adapted for N-Benzyl-2-ethoxyprop-2-en-1-amine. In this method, 2-ethoxyprop-2-en-1-one reacts with benzylamine in the presence of a thiophile catalyst. A representative protocol involves:

- Reagents : 2-ethoxyprop-2-en-1-one (1.0 equiv), benzylamine (1.2 equiv), p-toluenesulfonic acid (0.1 equiv) in toluene.

- Conditions : Reflux at 110°C for 12 hours under Dean-Stark trap for azeotropic water removal.

- Workup : Washing with sodium carbonate, brine, and drying over Na₂SO₄ yields the product in 85–90% purity.

This method benefits from high atom economy but requires careful control of stoichiometry to avoid over-alkylation.

Condensation via Acid Catalysis

A one-pot condensation strategy employs Lewis or Brønsted acids to facilitate enamine formation:

- Catalysts : Phosphorous pentoxide (P₂O₅) or sulfuric acid in N-methyl-2-pyrrolidone (NMP).

- Procedure : Benzylamine and ethyl vinyl ether are heated at 120°C for 6 hours with 20% w/w P₂O₅, achieving 78% yield after quenching with water.

- Advantages : Scalable to industrial levels with minimal byproducts.

Pd-Catalyzed Amination

Palladium-mediated coupling offers a modular approach:

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).

- Substrates : 2-ethoxyprop-2-en-1-yl triflate and benzylamine.

- Conditions : Toluene at 80°C for 24 hours, yielding 70–75% product.

- Limitations : Sensitivity to oxygen and high catalyst costs.

Reductive Amination with Modified Protocols

Although traditional reductive amination is unsuitable for enamines, modified protocols using NaBH₃CN and Ti(OiPr)₄ have shown promise:

- Reagents : 2-ethoxypropanal (1.0 equiv), benzylamine (1.5 equiv), Ti(OiPr)₄ (1.2 equiv), NaBH₃CN (1.5 equiv) in THF.

- Yield : 65–70% after 12 hours at room temperature.

- Challenges : Competing imine formation necessitates precise pH control.

Microwave-Assisted Synthesis

Accelerated synthesis via microwave irradiation reduces reaction times:

- Conditions : Benzylamine and 2-ethoxyprop-2-en-1-one in DMF, irradiated at 150°C for 30 minutes.

- Yield : 82% with 95% purity.

- Benefits : Energy-efficient and suitable for high-throughput screening.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Eschenmoser Coupling | 85–90 | 90–95 | High | Moderate |

| Acid Catalysis | 78 | 88 | Industrial | High |

| Pd-Catalyzed | 70–75 | 85 | Low | Low |

| Reductive Amination | 65–70 | 80 | Medium | Moderate |

| Microwave | 82 | 95 | Medium | High |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-ethoxyprop-2-en-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Benzyl-2-ethoxyprop-2-en-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-ethoxyprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share the N-benzylamine core but differ in substituents on the propenyl/alkynyl chain or nitrogen atom:

Key Observations :

- Steric Hindrance : Bulky substituents like phenyl groups (e.g., in N-Benzyl-3-phenylprop-2-en-1-amine) may hinder reactivity at the α,β-unsaturated site compared to the ethoxy-substituted derivative .

- Solubility: The ethoxy group could improve hydrophilicity relative to non-polar alkynyl or aryl analogs, aiding solubility in polar solvents .

Yield Comparison :

- Alkynyl derivatives (e.g., N-Benzyloct-2-yn-1-amine) achieve yields of ~76% , suggesting that ethoxy-substituted analogs might require optimized conditions due to steric or electronic differences.

Q & A

Q. What are the standard synthetic routes for N-Benzyl-2-ethoxyprop-2-en-1-amine, and how are intermediates purified?

The compound is typically synthesized via multi-step procedures involving Pd-catalyzed coupling or acid-mediated cleavage. For example, allyl amines can undergo Pd-catalyzed functionalization to introduce ethoxy groups, followed by benzylation . Purification often involves solvent extraction (e.g., CH₂Cl₂ washes with KOH to isolate free amines) and drying agents like MgSO₄ . Characterization via NMR and mass spectrometry ensures intermediate integrity.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy for structural elucidation of the enamine and benzyl groups.

- X-ray crystallography (using software like SHELX) to resolve crystal structures, particularly for verifying stereochemistry .

- UV/Vis spectroscopy to monitor conjugation in the enamine system, with λmax values compared to literature .

Q. What safety protocols are critical when handling this compound?

Due to its amine functionality, use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for amines, which emphasize neutralizing acidic byproducts (e.g., HCl in Et₂O) and proper waste disposal .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) or Hartree-Fock methods model electron density distributions and frontier molecular orbitals. Tools like cclib enable cross-package analysis of computational outputs, validating results against experimental UV/Vis or NMR data . For example, discrepancies between calculated and observed λmax may indicate solvation effects requiring implicit solvent models.

Q. What strategies optimize regioselectivity in Pd-catalyzed syntheses of similar enamines?

Regioselectivity is influenced by:

Q. How can conflicting crystallographic and spectroscopic data be resolved?

Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Mitigation steps:

- Compare X-ray structures (SHELX-refined) with variable-temperature NMR to detect conformational flexibility .

- Use computational MD simulations to model solvent-induced structural changes .

Q. What advanced techniques improve purity analysis of trace impurities in this compound?

Q. How do reaction conditions (e.g., solvent, temperature) influence yield in multi-step syntheses?

Systematic optimization via Design of Experiments (DoE) can identify critical factors:

- Solvent choice : Et₂O or MeOH affects intermediate solubility and reaction rates .

- Temperature gradients : Lower temperatures reduce side reactions (e.g., polymerization of enamine double bonds).

Methodological Tables

Table 1: Common Synthetic Steps and Purification Methods

| Step | Reagents/Conditions | Purification Technique | Reference |

|---|---|---|---|

| Benzylation | BnCl, K₂CO₃, DMF | Column chromatography | |

| Acid cleavage | HCl/Et₂O, MeOH | Solvent extraction, KOH |

Table 2: Computational Tools for Property Prediction

| Property | Method/Software | Validation Technique | Reference |

|---|---|---|---|

| Electron density | DFT (Colle-Salvetti) | X-ray crystallography | |

| Orbital energies | Hartree-Fock (cclib) | UV/Vis spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.